Terephthalic acid, di(2-chloroethyl) ester
Overview
Description
Terephthalic acid, di(2-chloroethyl) ester is an organic compound with the molecular formula C12H10Cl4O4 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 2-chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Terephthalic acid, di(2-chloroethyl) ester can be synthesized through the esterification of terephthalic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Terephthalic acid, di(2-chloroethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to terephthalic acid and 2-chloroethanol in the presence of water and an acid or base catalyst.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Terephthalic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Terephthalic acid and other oxidized by-products.
Scientific Research Applications
Terephthalic acid, di(2-chloroethyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of terephthalic acid, di(2-chloroethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing terephthalic acid and 2-chloroethanol, which can further interact with biological molecules. The chlorine atoms in the 2-chloroethyl groups can participate in substitution reactions, leading to the formation of different derivatives that may have unique biological activities.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid, di(2,2-dichloroethyl) ester: Similar structure but with two chlorine atoms on each ethyl group.
Terephthalic acid, diethyl ester: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Terephthalic acid, dimethyl ester: Smaller ester groups, leading to different physical and chemical properties.
Uniqueness
Terephthalic acid, di(2-chloroethyl) ester is unique due to the presence of chlorine atoms in the ester groups, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and specialty chemicals.
Properties
IUPAC Name |
bis(2-chloroethyl) benzene-1,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNYVAWEUHWAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCl)C(=O)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193363 | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-93-3 | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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